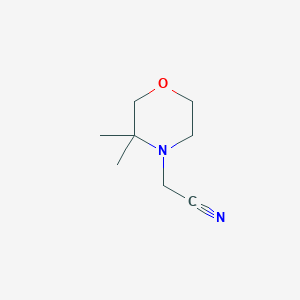
3-(2-Fluorophenyl)cyclobutan-1-ol
Descripción general
Descripción
3-(2-Fluorophenyl)cyclobutan-1-ol is a cyclic ether compound with a molecular formula of C10H10FO. It is a colorless liquid at room temperature and has a boiling point of 167 °C (333 °F). It is a highly reactive compound and has been used in a variety of scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Cyclobutane-Containing Compounds: Synthesis and Biological Activities
Cyclobutane-containing compounds, including structures similar to 3-(2-Fluorophenyl)cyclobutan-1-ol, have garnered attention due to their antimicrobial, antibacterial, antitumor, and other significant activities. The synthesis and origins of these compounds, along with their diverse biological activities, are critical areas of investigation. These studies suggest potential applications in drug discovery, highlighting the compounds' role as a vital source of pharmaceutical leads (Sergeiko et al., 2008).
Environmental Remediation
Research has also explored the use of cyclodextrin-based materials, which could be synthesized using cyclobutane derivatives, for environmental applications. These materials demonstrate a remarkable ability to remove pollutants from water, indicating their potential for environmental remediation (Crini, 2021).
Drug Delivery Systems
In drug delivery, the incorporation of cyclodextrin-based nanosponges has been a significant advancement. These are cross-linked cyclodextrin polymers that can improve the solubility and bioavailability of drugs, offering a new approach to pharmaceutical formulations and the delivery of bioactive molecules (Sherje et al., 2017).
Molecular Imaging
Advancements in molecular imaging techniques, including the use of novel fluorophores and nanoparticles, have been part of the research landscape. These developments enhance the detection and diagnosis of various diseases, underscoring the importance of innovative compounds in improving imaging modalities (Li et al., 2018).
Propiedades
IUPAC Name |
3-(2-fluorophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXUJYIIQIRAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)cyclobutan-1-ol | |
CAS RN |
1807901-60-5 | |
| Record name | (1s,3s)-3-(2-fluorophenyl)cyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



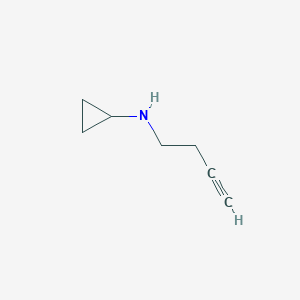

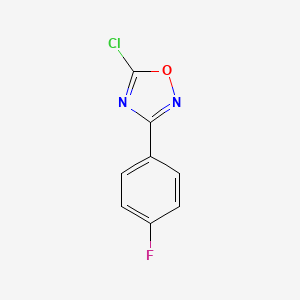
![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)
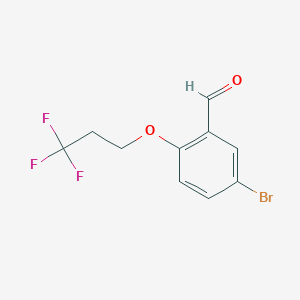
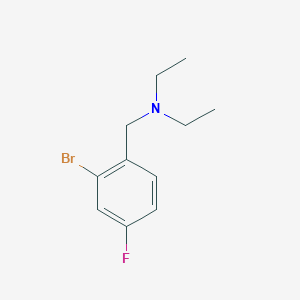
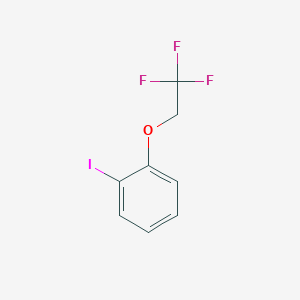
![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)

![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)
![2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1453565.png)

